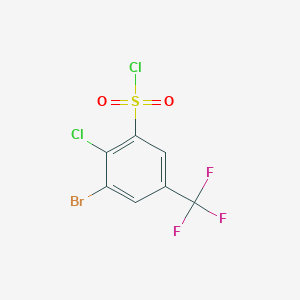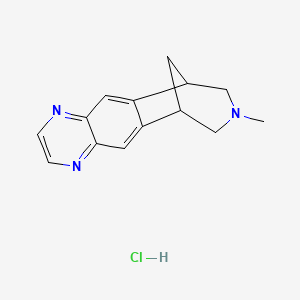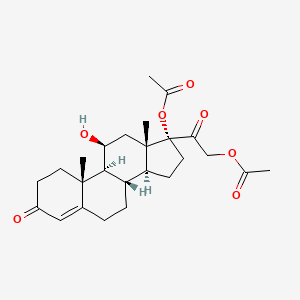
Tetrahydro-4-pyrone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-pyrone-d8, also known as deuterated tetrahydro-4H-pyran-4-one, is a deuterium-labeled analog of tetrahydro-4H-pyran-4-one. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D8O2, and it is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-pyrone-d8 typically involves the deuteration of tetrahydro-4H-pyran-4-one. One common method includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. For instance, the starting material, tetrahydro-4H-pyran-4-one, can be subjected to deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-pyrone-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated lactones, alcohols, and substituted tetrahydro-4-pyrone derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-pyrone-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms and isotope effects.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand enzyme-catalyzed reactions.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: This compound is used in the production of deuterated solvents and reagents for various industrial applications
Wirkmechanismus
The mechanism of action of tetrahydro-4-pyrone-d8 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It participates in metabolic pathways, where it undergoes enzymatic transformations, providing insights into the role of deuterium in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-pyran-4-one: The non-deuterated analog of tetrahydro-4-pyrone-d8.
Tetrahydro-4H-thiopyran-4-one: A sulfur-containing analog with similar structural features.
4H-Pyran-4-one: The unsaturated analog with a different reactivity profile.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct physical and chemical properties. This isotopic substitution enhances the compound’s stability and alters its reaction kinetics, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
108.16 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuteriooxan-4-one |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
JMJRYTGVHCAYCT-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C1(C(=O)C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)








![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)


